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Compound of Interest

Compound Name: Peptide YY

Cat. No.: B564193

An in-depth exploration of the history, isolation, and foundational experimental analysis of the
gut hormone Peptide YY (PYY), tailored for researchers, scientists, and professionals in drug
development.

This technical guide provides a comprehensive overview of the pivotal moments and
methodologies that led to the discovery and characterization of Peptide YY (PYY), a key
regulator of appetite and metabolism. From its initial isolation to the elucidation of its primary
structure and signaling pathways, this document serves as a detailed resource, incorporating
experimental protocols, quantitative data, and visual representations of the underlying
biological processes.

A Historical Perspective: The Unveiling of a Gut
Hormone

The story of Peptide YY (PYY) begins in the early 1980s, a period of significant advancements
in peptide chemistry and endocrinology. The discovery of PYY is credited to the pioneering
work of Kazuhiko Tatemoto and Viktor Mutt, who at the time were developing novel chemical
methods to identify new biologically active peptides. Their innovative approach, which focused
on a common structural feature of many neuropeptides—the C-terminal amide—Iled to the
isolation of this previously unknown polypeptide.

In 1980, Tatemoto and Mutt first reported the isolation of two novel candidate hormones from
porcine upper intestinal tissue, one of which they named Peptide YY.[1] The name was derived
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from the single-letter amino acid code for Tyrosine (Y), as the peptide possessed a tyrosine
residue at both its N-terminus and C-terminus.[2] Two years later, in 1982, they published the
complete amino acid sequence of porcine PYY, a 36-amino acid peptide, and demonstrated its
potent inhibitory effects on pancreatic secretion.[2][3] This seminal work established PYY as a
new candidate gut hormone and laid the foundation for decades of research into its
physiological roles.

Subsequent research led to the isolation and sequencing of human PYY in 1988, revealing a
high degree of conservation between the porcine and human forms, with only two amino acid
substitutions.[4] Further investigations uncovered that PYY exists in two major circulating
forms: PYY(1-36) and the truncated form PYY(3-36). The conversion of PYY(1-36) to PYY(3-
36) is mediated by the enzyme dipeptidyl peptidase-IV (DPP-IV). This cleavage was found to
be critical for the peptide's biological activity, particularly its effects on appetite regulation.

The Foundational Experiments: Methodologies in
Detail

The discovery and early characterization of PYY were reliant on a suite of sophisticated
biochemical techniques. The following sections provide a detailed overview of the key
experimental protocols employed during this period.

A Novel Chemical Assay for C-Terminal Amide Detection

The initial discovery of PYY was made possible by a novel chemical detection method
developed by Tatemoto and Mutt, which specifically targeted the C-terminal tyrosine amide
structure. This method provided a chemical signature to guide the purification process,
bypassing the need for a bioassay in the initial stages.

Experimental Protocol: C-Terminal Amide Detection (Tatemoto & Mutt Method)

» Tissue Extraction: Porcine upper intestinal tissue is homogenized in boiling water and then
acidified with acetic acid. The homogenate is then centrifuged to remove insoluble material.

o Enzymatic Digestion: The crude extract is subjected to enzymatic digestion with a non-
specific protease (e.g., papain) to break down larger proteins and peptides, releasing smaller
fragments including the C-terminal amino acid amide of PYY.
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Dansylation: The resulting peptide fragments are reacted with dansyl chloride. This reagent
labels the free amino groups of all amino acids and peptides, including the N-terminus of the
released C-terminal tyrosine amide.

Thin-Layer Chromatography (TLC): The dansylated products are separated using two-
dimensional thin-layer chromatography on polyamide plates.

Identification: The position of the dansylated C-terminal tyrosine amide is identified by
comparing it to the migration of a synthetic dansyl-tyrosine amide standard. The presence of
this specific spot indicated the presence of a peptide with a C-terminal tyrosine amide in the
original extract.

Radioimmunoassay (RIA) for PYY Quantification

Following the isolation and sequencing of PYY, the development of a sensitive and specific

radioimmunoassay (RIA) was crucial for quantifying its concentration in biological fluids and

tissues. This technique allowed researchers to study the physiological regulation of PYY

release.

Experimental Protocol: Competitive Binding Radioimmunoassay for Peptide YY

Antibody Production: Specific polyclonal antibodies against synthetic PYY are raised in
rabbits.

Radiolabeling of PYY: Pure synthetic PYY is radiolabeled, typically with lodine-125 (*2°]), to
create a "hot" tracer.

Competitive Binding: A known amount of the 12°|-labeled PYY is mixed with a limited amount
of the anti-PYY antibody. To this mixture, either a known amount of unlabeled ("cold") PYY
(for the standard curve) or the unknown sample (e.g., plasma extract) is added. The
unlabeled PYY in the standard or sample competes with the radiolabeled PYY for binding to
the antibody.

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

Separation of Bound and Free PYY: The antibody-bound PYY is separated from the free,
unbound PYY. This is often achieved by adding a secondary antibody that precipitates the
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primary antibody-PYY complex, followed by centrifugation.

Quantification: The radioactivity of the precipitated (bound) fraction is measured using a
gamma counter.

Data Analysis: A standard curve is generated by plotting the percentage of bound 2°I-PYY
against the concentration of unlabeled PYY standards. The concentration of PYY in the
unknown samples is then determined by interpolating their bound radioactivity values on the
standard curve.[1][3][4][5]

Peptide Sequencing by Edman Degradation

The determination of the precise amino acid sequence of PYY was accomplished using Edman
degradation, the gold-standard method for peptide sequencing at the time. This technique
allows for the stepwise removal and identification of amino acids from the N-terminus of a
peptide.

Experimental Protocol: Automated Edman Degradation of Peptide YY

Coupling: The purified PYY peptide is reacted with phenyl isothiocyanate (PITC) under mildly
alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the
peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically
trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino
acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving
the rest of the peptide chain intact.

Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin
(PTH)-amino acid derivative by treatment with aqueous acid.

Identification: The PTH-amino acid is identified by high-performance liquid chromatography
(HPLC) by comparing its retention time to that of known PTH-amino acid standards.

Repetitive Cycles: The remaining, shortened peptide is subjected to another cycle of Edman
degradation to identify the next amino acid in the sequence. This process is repeated until
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the entire sequence is determined.[2][6][7][8][9]

Quantitative Data: A Summary of Key Findings

The application of the aforementioned experimental techniques yielded crucial quantitative data
that helped to define the biochemical and physiological properties of PYY.

Amino Acid Sequence

The primary structure of porcine and human PYY was determined through Edman degradation.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.creative-proteomics.com/resource/workflow-of-edman-degradation.htm
https://www.mtoz-biolabs.com/4-steps-of-edman-degradation.html
https://www.youtube.com/watch?v=rIvyqTAO6kk
https://ncstate.pressbooks.pub/organicchem/chapter/peptide-sequencing-the-edman-degradation/
https://experiments.springernature.com/articles/10.1385/0-89603-062-8:243
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position Porcine PYY Human PYY
1 Tyr Tyr
2 Pro Pro
3 Ala lle
4 Lys Lys
5 Pro Pro
6 Glu Glu
7 Ala Ala
8 Pro Pro
9 Gly Gly
10 Glu Glu
11 Asp Asp
12 Ala Ala
13 Ser Ser
14 Pro Pro
15 Glu Glu
16 Glu Glu
17 Leu Leu
18 Ser Asn
19 Arg Arg
20 Tyr Tyr
21 Tyr Tyr
22 Ala Ala
23 Ser Ser
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24 Leu Leu
25 Arg Arg
26 His His
27 Tyr Tyr
28 Leu Leu
29 Asn Asn
30 Leu Leu
31 Val Val
32 Thr Thr
33 Arg Arg
34 GlIn GlIn
35 Arg Arg
36 Tyr-NHz Tyr-NHz

Table 1: Amino Acid Sequence of Porcine and Human Peptide YY. Differences are highlighted
in bold.[2][4]

Tissue Distribution

Radioimmunoassay was used to determine the concentration of PYY in various regions of the
gastrointestinal tract.
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Tissue PYY Concentration (pmol/g wet weight)
Porcine

Antrum 3403

Duodenum 11+15

lleum 100 £ 13

Descending Colon 270 £ 45

Human

Duodenum Co-localized with GLP-1

lleum High Concentration

Colon High Concentration

Table 2: Distribution of Peptide YY in Porcine and Human Gastrointestinal Tracts.

Receptor Binding Affinity

The binding affinities of PYY and its fragments to the different Y receptor subtypes were
determined through competitive radioligand binding assays.

Linand Y1 Receptor Y2 Receptor Y4 Receptor Y5 Receptor
igan

2 (Ki, nM) (Ki, nM) (Ki, nM) (Ki, nM)
PYY(1-36) 0.07 0.40 ~13 3.2
PYY(3-36) >10,000 2 ~2500 ~1300

Table 3: Binding Affinities (Ki) of PYY(1-36) and PYY(3-36) for Human Y Receptor Subtypes.[1]
[5]

Signaling Pathways: The Molecular Mechanisms of
PYY Action
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Peptide YY exerts its biological effects by binding to and activating a family of G-protein
coupled receptors (GPCRs) known as the Y receptors. The primary signaling pathway for PYY,
particularly through the Y2 receptor which is crucial for its anorexigenic effects, involves the
inhibition of adenylyl cyclase.

Extracellular Space

w_ Binding
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Adenylyl Cyclase

Modulation

Click to download full resolution via product page
PYY(3-36) signaling through the Y2 receptor.

Upon binding of PYY(3-36) to the Y2 receptor, the associated heterotrimeric G-protein of the
Gi/o family is activated. The Gai subunit dissociates and directly inhibits the activity of adenylyl
cyclase. This leads to a decrease in the intracellular concentration of the second messenger
cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A
(PKA), which in turn alters the phosphorylation state of downstream targets, including
transcription factors like CREB (CAMP response element-binding protein), ultimately leading to
changes in gene expression and cellular function.
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Workflow for the discovery and characterization of PYY.
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Conclusion

The discovery of Peptide YY stands as a testament to the power of innovative chemical
methods in biological research. The meticulous work of Tatemoto and Mutt not only introduced
a new and important gut hormone but also paved the way for a deeper understanding of the
intricate communication between the gut and the brain in the regulation of energy homeostasis.
The experimental protocols detailed in this guide, from the initial C-terminal amide assay to the
development of specific radioimmunoassays and the precise determination of its amino acid
sequence, represent the foundational pillars upon which our current knowledge of PYY is built.
For researchers and drug development professionals, understanding this history and the
technical underpinnings of PYY's discovery provides a valuable context for ongoing and future
investigations into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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